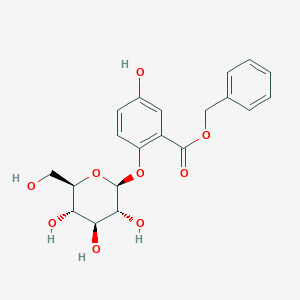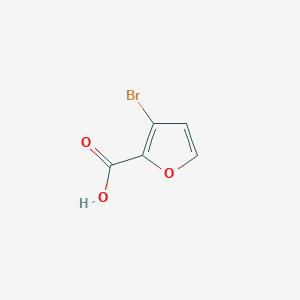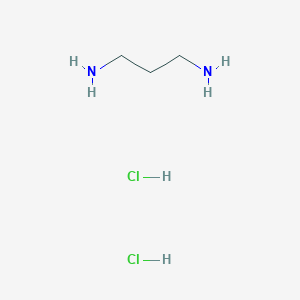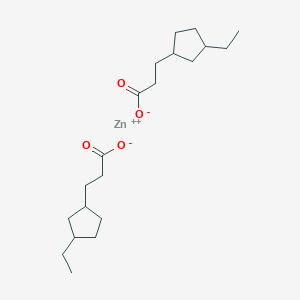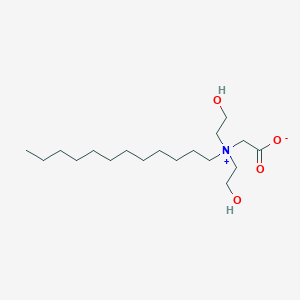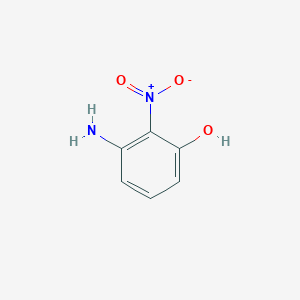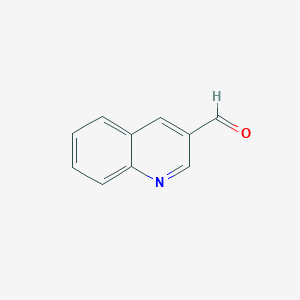
3-Quinolinecarboxaldehyde
Vue d'ensemble
Description
3-Quinolinecarboxaldehyde is an organic compound with the molecular formula C10H7NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its versatile applications in organic synthesis and medicinal chemistry. The compound features a quinoline ring system with an aldehyde functional group at the third position, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Quinolinecarboxaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where quinoline is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. This reaction introduces the aldehyde group at the third position of the quinoline ring.
Another method involves the condensation of 2-aminobenzaldehyde with acetaldehyde in the presence of a base, followed by cyclization to form the quinoline ring system. The resulting product is then oxidized to yield quinoline-3-carbaldehyde.
Industrial Production Methods
Industrial production of quinoline-3-carbaldehyde typically involves large-scale synthesis using the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Quinolinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form quinoline-3-carboxylic acid.
Reduction: The aldehyde group can be reduced to form quinoline-3-methanol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid.
Reduction: Quinoline-3-methanol.
Substitution: Various quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Quinolinecarboxaldehyde has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of quinoline-3-carbaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, leading to its potential therapeutic effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can disrupt cellular processes and lead to the desired biological effects.
Comparaison Avec Des Composés Similaires
3-Quinolinecarboxaldehyde can be compared with other similar compounds such as:
Quinoline-2-carbaldehyde: Similar structure but with the aldehyde group at the second position.
Quinoline-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.
Isoquinoline-3-carbaldehyde: Similar structure but with an isoquinoline ring system.
Uniqueness
This compound is unique due to its specific position of the aldehyde group, which influences its reactivity and the types of derivatives that can be synthesized. This positional specificity allows for the creation of unique compounds with distinct biological and chemical properties.
Propriétés
IUPAC Name |
quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGIHSLRMNXWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159889 | |
| Record name | Quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-42-6 | |
| Record name | 3-Quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline-3-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Quinoline-3-carbaldehyde?
A1: Quinoline-3-carbaldehyde has the molecular formula C10H7NO and a molecular weight of 157.16 g/mol.
Q2: What spectroscopic techniques are commonly employed for characterizing Quinoline-3-carbaldehyde and its derivatives?
A2: Researchers frequently utilize a combination of spectroscopic methods, including Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS) to elucidate the structures of Quinoline-3-carbaldehyde derivatives. [, , , , , , , , , , , , , , , , , ]
Q3: Can you describe a common synthetic route to Quinoline-3-carbaldehydes?
A3: The Vilsmeier-Haack reaction is a widely employed method for synthesizing 2-chloroquinoline-3-carbaldehyde derivatives, which serve as key intermediates in the preparation of various Quinoline-3-carbaldehydes. This reaction involves the formylation of N-arylacetamides using a Vilsmeier-Haack reagent. [, , , , , , ]
Q4: Are there alternative synthetic approaches to Quinoline-3-carbaldehydes?
A4: Yes, besides the Vilsmeier-Haack reaction, other methods like the Doebner reaction and ring-scission reactions of quinoline derivatives with thiophosgene have been explored for the synthesis of specific Quinoline-3-carbaldehydes. [, ]
Q5: Has Quinoline-3-carbaldehyde exhibited any catalytic properties?
A5: Research has shown that certain chiral 3-quinolylalkanols, derived from Quinoline-3-carbaldehyde, can act as asymmetric autocatalysts in the enantioselective alkylation of quinoline-3-carbaldehyde with diisopropylzinc. This autocatalytic reaction leads to the formation of the same enantiomer of the catalyst, resulting in amplified enantiomeric excess (ee). [, , ]
Q6: What are some notable biological activities associated with Quinoline-3-carbaldehyde derivatives?
A6: Quinoline-3-carbaldehyde derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial activity against various bacterial and fungal strains, as well as potential as anti-cancer agents. [, , , , , , , , , , , , ]
Q7: How do Quinoline-3-carbaldehyde derivatives exert their antimicrobial effects?
A7: The exact mechanism of action for the antimicrobial activity of these compounds varies depending on the specific derivative and target organism. Some studies suggest that these compounds may target bacterial DNA gyrase, an enzyme essential for DNA replication and repair. []
Q8: Have any specific Quinoline-3-carbaldehyde derivatives shown promising anti-cancer activity?
A8: Research indicates that benzotriazole-containing quinoline-3-carbaldehyde hydrazones have displayed significant cancer cell growth inhibitory effects against various human tumor cell lines. []
Q9: How do structural modifications to Quinoline-3-carbaldehyde affect its biological activity?
A9: Studies have shown that incorporating different substituents on the quinoline ring, particularly at positions 2, 6, and 8, can significantly influence the biological activity of Quinoline-3-carbaldehyde derivatives. For instance, the presence of electron-donating or electron-withdrawing groups at specific positions can modulate their antimicrobial potency and selectivity. [, , , , , ]
Q10: What are some common structural modifications employed to enhance the biological activity of Quinoline-3-carbaldehyde derivatives?
A10: Researchers have explored various structural modifications, including:
- Incorporation of heterocyclic rings: Introducing heterocycles, such as pyrazole, benzofuran, triazole, and benzotriazole moieties, can enhance the biological activity and target selectivity of Quinoline-3-carbaldehyde derivatives. [, , , , , , , , , , , ]
- Formation of Schiff bases: Condensing Quinoline-3-carbaldehydes with amines yields Schiff bases, which often exhibit improved biological profiles. [, , , , ]
- Quaternization: Converting the nitrogen atom in the quinoline ring to a quaternary ammonium salt can enhance water solubility and, in some cases, biological activity. []
Q11: How is computational chemistry being utilized in Quinoline-3-carbaldehyde research?
A11: Computational tools like molecular docking and molecular dynamics simulations are instrumental in understanding the interactions between Quinoline-3-carbaldehyde derivatives and their biological targets. These methods help researchers visualize binding modes, identify key interactions, and predict binding affinities, aiding in the rational design of more potent and selective inhibitors. [, , , , ]
Q12: Have any QSAR studies been conducted on Quinoline-3-carbaldehyde derivatives?
A12: While specific QSAR models were not explicitly discussed in the provided abstracts, researchers often use QSAR studies to correlate the physicochemical properties of Quinoline-3-carbaldehyde derivatives with their biological activities, ultimately guiding the design of more potent and drug-like molecules. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


